(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine
Description
(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine is an organic compound that features a butan-2-yl group attached to a 2-(4-chlorophenyl)ethylamine moiety
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZMIZEVWUWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine typically involves the reaction of 2-(4-chlorophenyl)ethylamine with butan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[2-(4-bromophenyl)ethyl]amine: Similar structure but with a bromine atom instead of chlorine.
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine: Similar structure but with a fluorine atom instead of chlorine.
(Butan-2-yl)[2-(4-methylphenyl)ethyl]amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
Biological Activity
(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine, commonly referred to as a substituted amine, exhibits significant biological activity due to its unique structural features. This compound is characterized by a butan-2-yl group linked to a 2-(4-chlorophenyl)ethyl moiety, which influences its interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound belongs to the class of substituted amines, which are known for their diverse pharmacological properties. The presence of the chlorophenyl group suggests potential interactions with neurotransmitter receptors, which may modulate various biological responses.
The mechanism of action for this compound involves its binding to specific receptors or enzymes in the body. This interaction may lead to modulation of signaling pathways associated with neurotransmission and inflammation. Research indicates that similar compounds have shown activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
Biological Activity Overview
Research has identified several biological activities associated with this compound:
- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated significant inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions .
- Neuropharmacological Effects : The chlorophenyl group may enhance interactions with dopamine and serotonin receptors, indicating possible antidepressant or anxiolytic properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | Dimethylated amine with chlorophenyl group | Antidepressant properties |
| 1-(4-Chlorophenyl)-N-methylpropanamine | Methylated propanamine derivative | Antipsychotic activity |
| 1-(4-Chlorophenyl)-N,N-diethylmethanamine | Diethylated version with similar activity | Potential for similar effects |
Case Studies
Several studies have explored the pharmacological potential of this compound and its analogs:
- Anti-inflammatory Studies : A study assessed the anti-inflammatory effects of various substituted amines in an animal model using carrageenan-induced paw edema. Results indicated that compounds similar to this compound significantly reduced edema compared to controls .
- Neuropharmacological Assessment : In vitro assays conducted on receptor binding affinity showed that derivatives of this compound exhibited notable binding to serotonin receptors, suggesting their potential role in treating mood disorders.
- Molecular Interaction Studies : Molecular docking studies indicated that the compound effectively binds to COX and LOX enzymes, demonstrating a mechanism for its anti-inflammatory effects. The calculated binding affinities were comparable to established anti-inflammatory drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
